molecular formula C8H3ClF3NO B1356661 4-Chloro-3-(trifluoromethoxy)benzonitrile CAS No. 886501-50-4

4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No. B1356661
M. Wt: 221.56 g/mol
InChI Key: ODWSOYAYOGSZIG-UHFFFAOYSA-N
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Description

“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is 4-chloro-3-(trifluoromethoxy)benzonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a solid at room temperature . The compound should be stored at 2-8°C .

Scientific Research Applications

1. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. Research shows that 4-TB significantly improves the cyclic stability of these batteries. This additive helps to form a low-impedance protective film on the cathode, enhancing its performance and efficiency (Huang et al., 2014).

2. Molecular Packing Properties in Solution

Studies on benzonitrile oxides, including chloro and fluoro derivatives, have revealed their ability to form various dimers in solution. This research has implications for understanding the solid-state chemistry of these compounds, which is crucial for developing materials with specific molecular properties (Ojala et al., 2017).

3. Role as Proton Donors in Electrochemical Studies

Chloro and hydroxy derivatives of benzonitrile have been recognized as effective proton donors in electrochemical studies in aprotic solutions. This finding is particularly relevant for the protonation of species in various electrochemical reactions (Sokolová et al., 2012).

4. Applications in Heterogeneous and Homogeneous Catalytic Reduction

Research involving Co(III) corroles in the reduction of dioxygen has shown the potential application of benzonitrile derivatives in both heterogeneous and homogeneous catalytic systems. This has implications for the development of efficient catalysts in various chemical processes (Kadish et al., 2008).

5. Synthesis of Fluorine-Containing Compounds

Studies have demonstrated the successful synthesis of fluorine-containing compounds, including those with benzonitrile and acetonitrile oxides. These findings are crucial for advancing the field of fluorine chemistry, which has wide-ranging applications in pharmaceuticals and materials science (Kovtonyuk et al., 2012).

6. The Trifluoromethoxy Group as an Electron-Withdrawing Substituent

Research on the trifluoromethoxy group, a component of 4-Chloro-3-(trifluoromethoxy)benzonitrile, highlights its role as a potent electron-withdrawing substituent. This property is significant for understanding and manipulating the reactivity and stability of organic compounds (Castagnetti & Schlosser, 2002).

Safety And Hazards

The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSOYAYOGSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590658
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethoxy)benzonitrile

CAS RN

886501-50-4
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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